

Application of Cyclocreatine in ^{31}P Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: Cyclocreatine

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Introduction

Cyclocreatine (CCr), a synthetic analog of creatine, serves as a valuable molecular probe in the study of cellular bioenergetics using ^{31}P Nuclear Magnetic Resonance (NMR) spectroscopy. As a substrate for creatine kinase (CK), **cyclocreatine** is phosphorylated in cells to form phosphocyclocreatine (PCCr), a high-energy phosphagen analog. The accumulation and turnover of PCCr can be non-invasively monitored by ^{31}P NMR, providing critical insights into the activity of the creatine kinase system, ATP metabolism, and cellular energy homeostasis in various physiological and pathological states, including myocardial ischemia, muscle disorders, and cancer.

The key advantage of using **cyclocreatine** in ^{31}P NMR studies is its distinct chemical shift relative to endogenous phosphocreatine (PCr), allowing for the simultaneous assessment of both the endogenous and analog phosphagen pools. However, it is important to note that the chemical shifts of PCr and PCCr are very close, with a reported difference of less than 0.2 ppm, which may not be resolvable in all in vivo NMR systems.[1] This application note provides an overview of the use of **cyclocreatine** in ^{31}P NMR spectroscopy, including experimental protocols and quantitative data.

Data Presentation

The following tables summarize quantitative data from studies utilizing **cyclocreatine** in conjunction with ^{31}P NMR spectroscopy.

Table 1: Bioenergetic Parameters in Tissues Supplemented with **Cyclocreatine**

Parameter	Tissue/Model	Treatment Group	Control Group	Reference
ATP Half-life (min)	Ischemic Rat Myocardium	37.5	19	[2]
Phosphagen Half-life (min)	Ischemic Rat Myocardium	11	4	[2]
Time to ATP Invisibility (min)	Ischemic Rat Myocardium	56 ± 13	34 ± 11	[2]
[PCr+PCCr]/NTP Ratio	Human Colon Adenocarcinoma Xenograft	Increased with increasing dietary CCr	Baseline	[3]
PCCr Concentration (mmol/kg wet weight)	Transgenic Mouse Liver (CK-expressing)	17.15 ± 1.07 (at 6 weeks with 0.1% CCr)	Not Applicable	[4]
PCCr Concentration (mmol/kg wet weight)	Transgenic Mouse Liver (CK-expressing)	18.12 ± 3.91 (at 4 days with 1.0% CCr)	Not Applicable	[4]

Table 2: Creatine Kinase Reaction Kinetics

Parameter	Method	Tissue/Model	Value	Reference
Forward Rate Constant (kf)	Saturation Transfer	Langendorff-perfused Rat Heart	$0.725 \pm 0.077 \text{ s}^{-1}$	[5]
Reverse Rate Constant (kr)	Saturation Transfer	Langendorff-perfused Rat Heart	$1.12 \pm 0.14 \text{ s}^{-1}$	[5]
Forward Rate Constant (kf)	Time-Dependent Saturation Transfer	Human Myocardium	$0.32 \pm 0.05 \text{ s}^{-1}$	[2]
Intrinsic T1 of PCr (s)	Time-Dependent Saturation Transfer	Human Myocardium	7.36 ± 1.79	[2]

Experimental Protocols

In Vivo ^{31}P NMR Spectroscopy of Cyclocreatine in Animal Models

This protocol describes a general workflow for in vivo ^{31}P NMR studies in animal models (e.g., mice, rats) to assess the impact of **cyclocreatine** on tissue bioenergetics.

a. Animal Preparation and **Cyclocreatine** Administration:

- House animals in accordance with institutional guidelines.
- Administer **cyclocreatine** through diet or drinking water. A typical dosage for dietary administration is 1% (w/w) **cyclocreatine** mixed with standard chow. For administration in drinking water, a concentration of 0.1% to 1.0% can be used.[4]
- The duration of administration can range from a few days to several weeks, depending on the experimental goals.[4]
- For the NMR experiment, anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

- Position the animal in the NMR spectrometer, ensuring the tissue of interest is centered within the sensitive volume of the surface coil.
- Monitor physiological parameters (e.g., respiration, body temperature) throughout the experiment.

b. ^{31}P NMR Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 4.7 T, 7 T, or higher) equipped for in vivo spectroscopy.
- Employ a surface coil of an appropriate size for the target tissue to maximize the signal-to-noise ratio (SNR).
- Acquire ^{31}P NMR spectra using a pulse-acquire sequence with a pulse width optimized for the desired flip angle (e.g., 60°).
- Set the repetition time (TR) to at least three times the T1 of the phosphorus metabolites to ensure full relaxation (typically $\text{TR} \geq 3\text{s}$).
- Acquire a sufficient number of scans (e.g., 256-1024) to achieve an adequate SNR.
- For kinetic studies of the creatine kinase reaction, employ saturation transfer techniques. This involves selectively saturating the γ -ATP resonance and observing the transfer of saturation to the PCCr/PCr peak.[\[6\]](#)[\[7\]](#)

c. Data Processing and Analysis:

- Apply a line broadening factor (e.g., 10-20 Hz) to the free induction decay (FID) to improve SNR.
- Perform Fourier transformation to obtain the frequency-domain spectrum.
- Phase and baseline correct the spectrum.
- Identify and integrate the peaks corresponding to PCCr/PCr, α -ATP, β -ATP, γ -ATP, and inorganic phosphate (Pi). The chemical shift of PCr is typically used as an internal reference (0 ppm).

- Calculate the ratios of metabolite concentrations (e.g., $[PCCr+PCr]/\beta\text{-ATP}$, $Pi/\beta\text{-ATP}$).
- Determine the intracellular pH from the chemical shift difference between the Pi and PCr peaks.[8]

³¹P NMR Spectroscopy of Cyclocreatine in Perfused Organs

This protocol outlines the procedure for studying the effects of **cyclocreatine** on the bioenergetics of isolated, perfused organs (e.g., heart, liver).

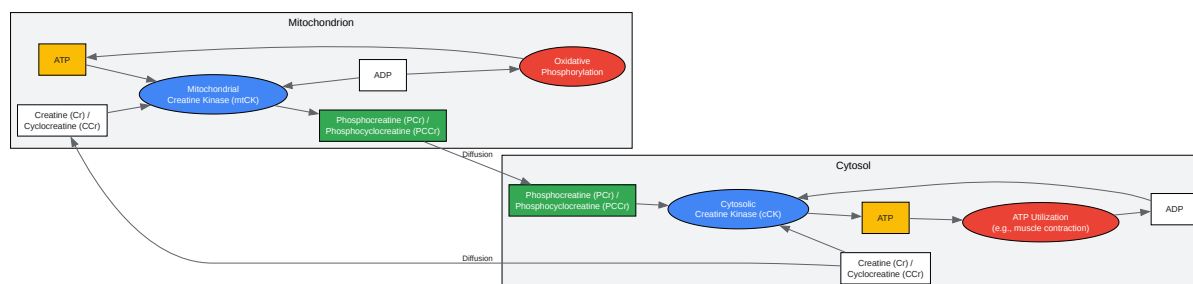
a. Organ Perfusion:

- Excise the organ of interest from an anesthetized animal.
- Immediately cannulate the appropriate blood vessel (e.g., aorta for the heart) and initiate retrograde perfusion with a Krebs-Henseleit buffer.
- The buffer should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
- Introduce **cyclocreatine** into the perfusion buffer at a desired concentration (e.g., 10-20 mM).
- Place the perfused organ in an NMR tube or a specialized perfusion chamber within the NMR spectrometer.

b. ³¹P NMR Data Acquisition and Analysis:

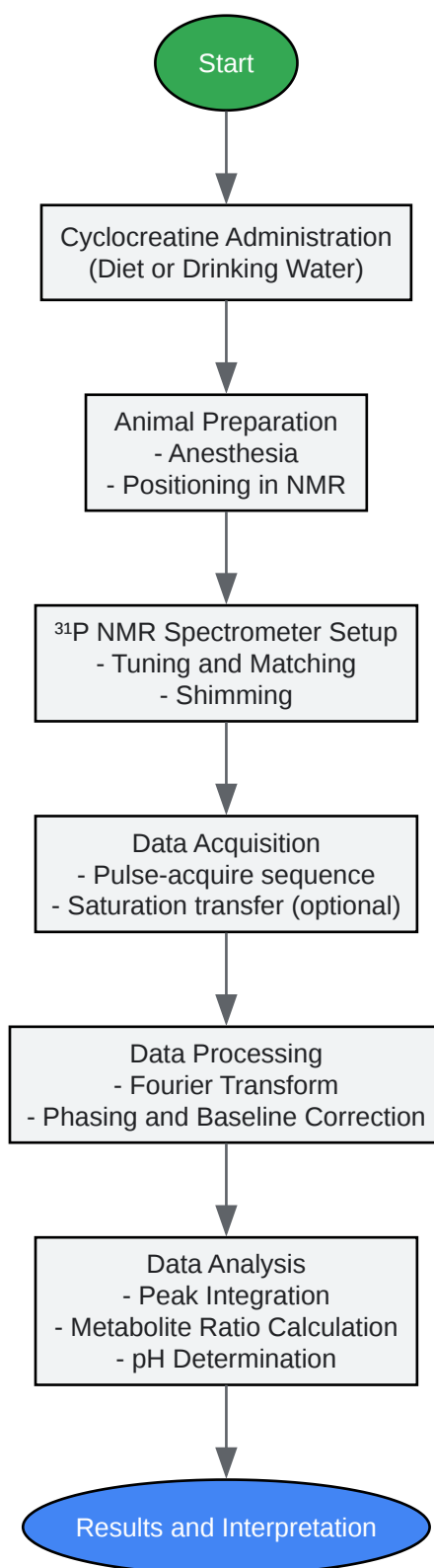
- Follow the data acquisition and processing steps outlined in the in vivo protocol (section 1b and 1c).
- Perfusion studies allow for the introduction of metabolic stressors (e.g., ischemia, hypoxia) in a controlled manner to assess the protective effects of **cyclocreatine**. Ischemia can be induced by stopping the perfusion flow.[2]

Mandatory Visualization



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Caption: Creatine Kinase Energy Shuttle with **Cyclocreatine**.



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